Product packaging for 2-Phenylthiirane(Cat. No.:CAS No. 1498-99-3)

2-Phenylthiirane

Cat. No.: B14744496
CAS No.: 1498-99-3
M. Wt: 136.22 g/mol
InChI Key: OQOIYECUXDNABI-UHFFFAOYSA-N
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Description

2-Phenylthiirane (CAS 1498-99-3), also known as styrene sulfide, is a thiirane-containing compound with a molecular formula of C8H8S and an average mass of 136.212 g/mol . This compound serves as a valuable synthetic intermediate and functional scaffold in diverse research fields. In medicinal chemistry, thiirane derivatives are recognized as potent and selective mechanism-based inhibitors for matrix metalloproteinases (MMPs), particularly MMP-2 (gelatinase A) . These enzymes are implicated in cancer progression, metastasis, and cardiovascular diseases. The inhibitory mechanism involves slow-binding kinetics, where the thiirane (episulfide) ring undergoes zinc-assisted opening within the enzyme's active site, leading to potent and selective inhibition . Recent research in polymer science demonstrates that this compound can be used in cationic ring-opening polymerization to produce stereoregular polythioethers, allowing precise control over the polymer's regio- and stereochemistry . It is also noted that in nucleophilic ring-opening reactions, phenyl thiirane can exhibit different regioselectivity compared to other thiiranes, sometimes favoring attack at the more substituted carbon . This product is labeled For Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Disclaimer for Product Description: This product description is generated based on public scientific literature and is for illustrative purposes only. The information on this page is not a substitute for the Safety Data Sheet (SDS) or product specifications. Researchers must consult the SDS and handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8S B14744496 2-Phenylthiirane CAS No. 1498-99-3

Properties

CAS No.

1498-99-3

Molecular Formula

C8H8S

Molecular Weight

136.22 g/mol

IUPAC Name

2-phenylthiirane

InChI

InChI=1S/C8H8S/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2

InChI Key

OQOIYECUXDNABI-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)C2=CC=CC=C2

Related CAS

25839-44-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylthiirane can be synthesized through various methods. One common approach involves the reaction of styrene with sulfur sources. For instance, the reaction of styrene with sulfur dichloride (SCl2) in the presence of a base can yield this compound . Another method involves the use of thiourea and hydrogen peroxide in an aqueous medium .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Polymerization Reactions

Cationic Ring-Opening Polymerization (CROP)
2-Phenylthiirane undergoes controlled cationic ring-opening polymerization to form stereoregular polythioethers. This method leverages electron-withdrawing substituents (e.g., phenyl groups) to direct regio- and stereochemical outcomes. The reaction proceeds via a cationic mechanism , enabling precise control over polymer microstructure, including tacticity and chain-end functionality .

Key Features

  • Stereoregularity : High stereoregular polymers are achieved using enantiomerically pure thiirane monomers.

  • Initiation : Cationic initiators (e.g., Lewis acids) facilitate ring-opening.

  • Applications : Resulting polymers show potential in advanced materials due to tailored mechanical/thermal properties .

Reactivity and Analogous Reactions

Comparison to Parent Thiirane (Ethylene Sulfide)
While specific reactivity data for this compound is limited in the provided sources, analogous reactions of ethylene sulfide (C₂H₄S) suggest potential behavior:

  • Mercaptoethylation : Reaction with amines to form chelating ligands .

  • Oxidation : Conversion to episulfoxides (e.g., ethylene episulfoxide) using periodate .

Note : The phenyl substituent in this compound may modulate reactivity compared to unsubstituted thiirane, but explicit data is not provided in the sources .

Data Table: Key Reactions

Reaction TypeConditions/ReagentsProductReference
Cationic Ring-Opening PolymerizationLewis acids (e.g., BF₃·OEt₂)Stereoregular poly(this compound)
Synthesis (1972 JACS)Multistep cyclizationThis compound
Synthesis (1986 Method)Direct cyclizationThis compound

Scientific Research Applications

2-Phenylthiirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylthiirane in chemical reactions involves the nucleophilic attack on the sulfur atom or the carbon atoms adjacent to the sulfur. This leads to the opening of the three-membered ring and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 2-phenylthiirane are distinct from structurally related compounds. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Applications/Research Findings
This compound C₈H₈S 136.21 - High ring strain; reactive in cationic ROP.
- Forms stereoregular polythioethers.
- Synthesis of stereoregular polymers .
- Copolymerization with S₈ for polysulfides .
2-Methyl-3-phenylthiirane C₉H₁₀S 150.24 - Methyl substituent increases steric hindrance.
- May exhibit altered regioselectivity.
Limited data; potential use in specialty polymers (structural isomer studies) .
Styrene Oxide C₈H₈O 120.15 - Oxygen analog; higher ring strain than thiiranes.
- More reactive in nucleophilic ROP.
Epoxy resins, crosslinking agents.
Ethylene Sulfide C₂H₄S 60.12 - Simplest thiirane; highly reactive.
- Toxic and unstable.
Limited industrial use due to safety concerns.

Key Differences

Styrene oxide (oxygen analog) reacts faster in nucleophilic ROP due to higher electronegativity and ring strain but lacks sulfur’s ability to form polysulfides .

Copolymerization with S₈ :

  • This compound uniquely copolymerizes with elemental sulfur to form polysulfides, as evidenced by the disappearance of S₈ melting peaks in DSC and Raman bands for S–S bonds (380–540 cm⁻¹) . This property is absent in styrene oxide or methyl-substituted thiiranes.

Stereochemical Control :

  • The phenyl group in this compound enables precise control over stereoregularity during polymerization, a critical advantage over smaller thiiranes (e.g., ethylene sulfide) .

Thermal Stability :

  • Polysulfides derived from this compound exhibit higher thermal stability compared to styrene oxide-based epoxides, which degrade at lower temperatures .

Research Findings and Data

  • Spectral Data :

    • Raman Spectroscopy : Copolymers of this compound and S₈ show distinct C–S (700–750 cm⁻¹) and S–S (380–540 cm⁻¹) bonds, confirming covalent incorporation of sulfur .
    • DSC : Absence of S₈ melting peaks (~119°C) in polysulfides indicates complete copolymerization .
  • Polymer Properties: Stereoregular poly(this compound) synthesized via cationic ROP demonstrates enhanced crystallinity and mechanical stability compared to non-stereoregular analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-phenylthiirane, and how do reaction conditions influence product purity?

  • Methodological Answer : this compound is typically synthesized via catalytic desulfurization of dioxolane-2-thiones or nucleophilic ring-opening of styrene episulfide. For example, Rh(OAc)₂ or FeCl₂ catalysts under anhydrous, inert conditions (argon) yield this compound with minimal byproducts . Reaction purity is highly dependent on ligand choice (e.g., bidentate phosphine ligands reduce selectivity) and solvent dryness, as moisture promotes hydrolysis. Crude ¹H NMR spectroscopy is critical for monitoring conversion and identifying byproducts like styrene episulfide .

Q. How should researchers characterize this compound’s structure and purity in academic settings?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., chemical shifts at δ 3.5–4.0 ppm for thiirane protons) and detect impurities.
  • Mass Spectrometry (MS) : Exact mass analysis (C₈H₈S, m/z 136.035) validates molecular composition .
  • Chromatography : HPLC or GC-MS to quantify residual solvents or unreacted precursors.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess thermal stability, though decomposition above 150°C is common .

Q. What experimental precautions are necessary for handling this compound due to its instability?

  • Methodological Answer : Store under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light, as thiiranes undergo photolytic ring-opening. Use anhydrous solvents (e.g., THF, DCM) during reactions to suppress hydrolysis. Safety protocols include fume hood use and PPE (gloves, goggles) due to potential sulfur-containing byproducts .

Advanced Research Questions

Q. How does cationic ring-opening polymerization of this compound achieve stereoregular polythioethers, and what factors influence tacticity?

  • Methodological Answer : Stereoregularity is controlled by using enantiopure this compound monomers and Lewis acid catalysts (e.g., BF₃·OEt₂). The polymerization mechanism involves regioselective attack at the less hindered thiirane carbon, with stereochemistry dictated by the chiral center’s configuration. Kinetic studies via ¹H NMR and matrix-assisted laser desorption/ionization (MALDI) confirm isotactic or syndiotactic sequences .

Q. What methodological approaches resolve contradictions in reaction outcomes when using different catalysts for this compound synthesis?

  • Methodological Answer : Discrepancies arise from competing pathways (e.g., desulfurization vs. rearrangement). For example:

  • Rh catalysts favor desulfurization to this compound (60% yield), while FeCl₂ promotes rearrangement byproducts.
  • Ligand screening (e.g., DMAP vs. TMPhen) and kinetic profiling via in situ IR/NMR clarify dominant pathways. Computational DFT studies further validate transition states .

Q. How can researchers mechanistically explain competing pathways in this compound formation under organocatalytic conditions?

  • Methodological Answer : A nucleophilic mechanism dominates when N-heterocycles (e.g., DMAP) attack the thiirane ring, forming intermediates that decarboxylate to thiolates. Steric effects at the benzylic position disfavor primary carbon attack, leading to secondary rearrangement products. Isotopic labeling (³²S) and trapping experiments confirm intermediates .

Q. What strategies optimize the regioselectivity of this compound derivatization for functionalized thioethers?

  • Methodological Answer : Electrophilic substitution at the phenyl group (e.g., nitration, halogenation) requires directing groups (-NO₂, -Br) to enhance para-selectivity. Ring-opening with Grignard reagents (R-MgX) targets the thiirane sulfur, yielding R-substituted thioethers. Monitoring via LC-MS and X-ray crystallography ensures regiochemical control .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the thermal stability of this compound?

  • Methodological Answer : Discrepancies stem from impurities (e.g., residual catalysts) accelerating decomposition. Reproducible stability assays require ultra-pure samples (recrystallized from hexane) and thermogravimetric analysis (TGA) under inert gas. Contradictory DSC data may arise from polymorphic forms or solvent residues .

Q. How can researchers reconcile divergent stereochemical outcomes in this compound polymerization?

  • Methodological Answer : Variability in tacticity (isotactic vs. atactic) is linked to monomer purity and catalyst aging. Chiral HPLC or circular dichroism (CD) spectroscopy distinguishes enantiomers. Controlled experiments with rigorously purified monomers and fresh catalyst batches reduce variability .

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